Naphthalen-2-yl 3,5-dinitrobenzoate
Description
Contextualization within Naphthalene-Based Organic Chemistry
The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a cornerstone in the synthesis of numerous organic compounds. nih.gov Its planar structure and electron-rich nature make it a versatile scaffold in drug discovery and materials science. In the context of medicinal chemistry, the naphthalene nucleus is a key component of several established therapeutic agents, including the antibiotic nafcillin (B1677895) and the antifungal agents terbinafine (B446) and naftifine. The incorporation of a naphthalene group into a molecule can significantly influence its lipophilicity, metabolic stability, and interactions with biological targets. The study of naphthalen-2-yl 3,5-dinitrobenzoate (B1224709) is a part of the broader effort to explore the chemical space of naphthalene derivatives for novel therapeutic applications. nih.gov
Significance of Dinitrobenzoate Moieties in Chemical Synthesis and Structure
The 3,5-dinitrobenzoate group is a well-known functional moiety in organic chemistry. 3,5-Dinitrobenzoyl chloride is frequently employed as a derivatizing agent for alcohols and amines. wikipedia.org The resulting 3,5-dinitrobenzoate esters are often crystalline solids with sharp melting points, a property that facilitates the identification and characterization of liquid or low-melting organic compounds. missouri.edu
From a structural and electronic perspective, the two nitro groups on the benzene (B151609) ring are strong electron-withdrawing groups. This electronic feature significantly influences the reactivity and properties of the entire molecule. In the case of naphthalen-2-yl 3,5-dinitrobenzoate, the dinitrobenzoate moiety plays a crucial role in its interaction with biological targets, a key aspect of its research trajectory.
Overview of Research Trajectories for this compound
The primary research focus for this compound has been its potential as a therapeutic agent, specifically as an inhibitor of the enzyme acetylcholinesterase (AChE). frontiersin.orgnih.gov Inhibition of AChE is a key strategy in the management of Alzheimer's disease. The synthesis and subsequent in-silico, in-vitro, and in-vivo evaluation of this compound were undertaken to explore this potential. frontiersin.org
Following its identification as a promising AChE inhibitor, extensive toxicological studies were conducted to assess its safety profile. These studies, performed in accordance with OECD guidelines, included acute, subacute, and teratogenicity assessments in animal models. frontiersin.orgnih.govresearchgate.net The findings from these investigations are crucial for determining the feasibility of its further development as a drug candidate.
While the primary research has been in the realm of medicinal chemistry, the fundamental understanding of its synthesis and chemical properties contributes to the broader field of organic chemistry.
Detailed Research Findings
The investigation into this compound (SF1) has yielded specific data, particularly from toxicological evaluations.
Acute Oral Toxicity Study
An acute oral toxicity study was conducted to determine the immediate adverse effects of a single high dose of the compound.
| Parameter | Observation | Citation |
| LD50 | Greater than 2000 mg/kg in rats. | frontiersin.org |
| Biochemical Changes | A single dose of 2000 mg/kg resulted in a significant increase in hemoglobin, red blood cells, alkaline phosphatase (ALP), and alanine (B10760859) transaminase (ALT). A significant decrease was noted in serum triglycerides, cholesterol, and uric acid levels compared to the control group. | researchgate.net |
| Oxidative Stress | Increased levels of superoxide (B77818) dismutase (SOD) in the heart and spleen were observed. Nitrite and glutathione (B108866) levels were significantly increased in the kidney. | researchgate.net |
Subacute Toxicity Study
The subacute toxicity study involved the daily administration of the compound over a period of 28 days to assess the effects of repeated exposure.
| Parameter | Doses Administered | Observation | Citation |
| Biochemical Markers | 5, 10, 20, and 40 mg/kg | A significant rise in Alkaline Phosphatase (ALP), bilirubin, white blood cells (WBC), and lymphocyte levels was observed. A decrease in platelet count was also noted. | researchgate.net |
| Metabolic Markers | 5, 10, 20, and 40 mg/kg | A reduction in urea, uric acid, and aspartate transaminase (AST) levels was measured. An increase in total protein levels was also observed. | researchgate.net |
| Reproductive Effects | 5 and 10 mg/kg | An increase in spermatogenesis was observed at these dose levels. | researchgate.net |
Teratogenicity Study
This study was performed to assess the potential of the compound to cause birth defects.
| Parameter | Dose Administered | Observation | Citation |
| Developmental Effects | 40 mg/kg | No resorptions, early abortions, cleft palate, spina bifida, or any skeletal abnormalities were depicted in the fetuses. | researchgate.net |
| Histopathology | 40 mg/kg | No changes in the architecture of selected organs were observed. | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
93261-40-6 |
|---|---|
Molecular Formula |
C17H10N2O6 |
Molecular Weight |
338.27 g/mol |
IUPAC Name |
naphthalen-2-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H10N2O6/c20-17(13-7-14(18(21)22)10-15(8-13)19(23)24)25-16-6-5-11-3-1-2-4-12(11)9-16/h1-10H |
InChI Key |
GTURDWLFGLJWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Naphthalen 2 Yl 3,5 Dinitrobenzoate
Established Synthetic Routes
The formation of naphthalen-2-yl 3,5-dinitrobenzoate (B1224709) is predominantly accomplished via esterification, a fundamental reaction in organic chemistry.
Esterification Reactions from 2-Naphthol (B1666908) and 3,5-Dinitrobenzoic Acid Derivatives
The most common method for synthesizing naphthalen-2-yl 3,5-dinitrobenzoate is the reaction between 2-naphthol and a reactive form of 3,5-dinitrobenzoic acid, typically 3,5-dinitrobenzoyl chloride. hansshodhsudha.comwikipedia.org This reaction is a classic example of nucleophilic acyl substitution. The hydroxyl group of 2-naphthol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent departure of the chloride leaving group results in the formation of the ester bond.
This direct reaction is often favored due to the high reactivity of the acid chloride, which drives the reaction towards the product. The general transformation is depicted below:
Reaction Scheme:
Application of Activating Agents and Catalysts in Ester Formation
To facilitate the esterification process, various activating agents and catalysts can be employed. While the use of highly reactive 3,5-dinitrobenzoyl chloride often suffices, certain conditions may necessitate the use of catalysts to enhance the reaction rate and yield.
In reactions involving less reactive derivatives of 3,5-dinitrobenzoic acid, or for direct esterification with the acid itself, catalysts are crucial. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. hansshodhsudha.comgoogle.com
In some modern esterification methods, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.commedcraveonline.com DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
The Mitsunobu reaction offers an alternative pathway where a combination of a phosphine, like triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), activates the alcohol for nucleophilic attack by the carboxylate. acs.orgnih.gov
Optimization of Solvent Systems and Reaction Conditions
The choice of solvent and reaction conditions plays a critical role in the successful synthesis of this compound. The solvent must be inert to the reactants and capable of dissolving both 2-naphthol and the 3,5-dinitrobenzoic acid derivative.
For reactions involving the highly reactive 3,5-dinitrobenzoyl chloride, a non-polar aprotic solvent like toluene (B28343) is often suitable. chemicalbook.com The reaction is typically carried out at an elevated temperature to ensure a sufficient reaction rate. chemicalbook.com In many conventional preparations, the reaction mixture is heated on a warm water bath. hansshodhsudha.com
To neutralize the hydrogen chloride byproduct, a base such as pyridine (B92270) is often added to the reaction mixture. wikipedia.org This not only prevents the potential for acid-catalyzed side reactions but also drives the equilibrium towards the product side. After the reaction is complete, the crude product is typically purified by pouring it into ice-cold water and washing with a sodium bicarbonate solution to remove any unreacted acid and other impurities, followed by recrystallization. hansshodhsudha.com
Precursor Synthesis and Intermediate Compound Preparation
The availability of the starting materials, 3,5-dinitrobenzoyl chloride and 2-naphthol derivatives, is essential for the synthesis of the target compound.
Synthesis of 3,5-Dinitrobenzoyl Chloride
3,5-Dinitrobenzoyl chloride is the key precursor for the esterification reaction. wikipedia.org It is typically prepared from 3,5-dinitrobenzoic acid. wikipedia.orgnih.gov
The most common method for this conversion involves treating 3,5-dinitrobenzoic acid with a chlorinating agent. wikipedia.org Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are the most frequently used reagents for this purpose. hansshodhsudha.comwikipedia.orgchemicalbook.com
The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. hansshodhsudha.com When using phosphorus pentachloride, the byproduct is phosphoryl chloride (POCl₃), which needs to be separated from the desired acid chloride. hansshodhsudha.com The reaction is generally performed in a dry solvent, such as toluene, and may require heating to go to completion. chemicalbook.com
Table 1: Reagents for the Synthesis of 3,5-Dinitrobenzoyl Chloride
| Starting Material | Reagent | Byproducts | Reference |
|---|---|---|---|
| 3,5-Dinitrobenzoic Acid | Thionyl Chloride (SOCl₂) | SO₂, HCl | hansshodhsudha.comchemicalbook.com |
Synthetic Strategies for 2-Naphthol Scaffold Derivatives
2-Naphthol, also known as β-naphthol, is a crucial intermediate derived from naphthalene (B1677914). britannica.com It can be synthesized by fusing 2-naphthalenesulfonic acid with caustic soda. britannica.com
The 2-naphthol scaffold can be further modified to create a variety of derivatives. nih.govnih.govasianpubs.org These modifications can introduce different functional groups onto the naphthalene ring system, allowing for the synthesis of a diverse range of this compound analogs.
One common strategy involves electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic rings of 2-naphthol. Halogenated 2-naphthols, for instance, are valuable intermediates for further chemical transformations. nih.gov Another approach is the Williamson ether synthesis, where the hydroxyl group of 2-naphthol is deprotonated with a base like sodium hydroxide (B78521) to form the corresponding naphthoxide ion. youtube.com This nucleophilic naphthoxide can then react with an alkyl halide in an SN2 reaction to form an ether. youtube.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Naphthol |
| 3,5-Dinitrobenzoic Acid |
| 3,5-Dinitrobenzoyl Chloride |
| Hydrogen Chloride |
| Sulfuric Acid |
| p-Toluenesulfonic Acid |
| Dicyclohexylcarbodiimide (DCC) |
| 4-Dimethylaminopyridine (DMAP) |
| Triphenylphosphine |
| Diethyl Azodicarboxylate (DEAD) |
| Toluene |
| Pyridine |
| Sodium Bicarbonate |
| Thionyl Chloride |
| Phosphorus Pentachloride |
| Sulfur Dioxide |
| Phosphoryl Chloride |
| 2-Naphthalenesulfonic Acid |
Investigation of Alternative Synthetic Approaches
The conventional synthesis of aryl-dinitobenzoates typically involves the reaction of an alcohol or phenol (B47542) with 3,5-dinitrobenzoyl chloride. hansshodhsudha.comwikipedia.org This acid chloride is a highly reactive reagent, ensuring a high yield of the desired ester. It is itself prepared from 3,5-dinitrobenzoic acid by reacting it with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comwikipedia.org While effective, this route involves hazardous reagents and produces toxic byproducts like hydrogen chloride (HCl), sulfur dioxide (SO₂), or phosphorus oxychloride (POCl₃). hansshodhsudha.com
These drawbacks have prompted research into alternative synthetic pathways that are more efficient, safer, and environmentally benign. These alternative approaches often focus on direct esterification methods or the use of different activating agents to facilitate the reaction between 2-naphthol and 3,5-dinitrobenzoic acid, thereby avoiding the need to pre-form the aggressive acid chloride.
In line with the growing importance of sustainable chemical practices, green chemistry principles have been applied to the synthesis of 3,5-dinitrobenzoate esters. A notable green alternative is the use of microwave-assisted direct esterification. hansshodhsudha.com This method circumvents the need for converting 3,5-dinitrobenzoic acid into its hazardous acid chloride derivative.
In this approach, the alcohol (in this case, 2-naphthol) is reacted directly with 3,5-dinitrobenzoic acid in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid, under microwave irradiation. hansshodhsudha.com The microwave energy provides rapid and uniform heating, significantly reducing the reaction time from hours to mere minutes. This technique often leads to high yields and purity of the final product while adhering to several green chemistry principles, including waste prevention (by avoiding derivatizing agents) and energy efficiency.
Table 1: Comparison of Conventional and Green Synthetic Approaches for Dinitrobenzoate Esters
| Feature | Conventional Method | Microwave-Assisted Green Method |
| Starting Materials | Alcohol, 3,5-Dinitrobenzoyl Chloride | Alcohol, 3,5-Dinitrobenzoic Acid |
| Reagents | Thionyl Chloride or Phosphorus Pentachloride (for acid chloride synthesis), Pyridine | Catalytic conc. Sulfuric Acid |
| Byproducts | POCl₃, HCl, SO₂ | Water |
| Reaction Time | 45 - 60 minutes (plus time for acid chloride prep) hansshodhsudha.com | A few minutes |
| Energy Source | Conventional heating (water bath/heating mantle) | Microwave irradiation |
| Safety & Hazards | Involves toxic, corrosive, and hazardous reagents and byproducts. hansshodhsudha.com | Simpler, safer, and avoids many hazardous substances. hansshodhsudha.com |
Mechanistic Studies of this compound Formation
The formation of this compound is an esterification reaction, which proceeds via a nucleophilic acyl substitution mechanism. The core of this mechanism involves the attack of the nucleophilic oxygen atom of the 2-naphthol hydroxyl group on the electrophilic carbonyl carbon of the 3,5-dinitrobenzoic acid derivative. The specific steps can vary depending on the synthetic method employed.
Mechanism via 3,5-Dinitrobenzoyl Chloride: This is a two-stage process. First, 3,5-dinitrobenzoic acid is converted to the more reactive 3,5-dinitrobenzoyl chloride using a reagent like thionyl chloride. wikipedia.org The subsequent reaction with 2-naphthol proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 2-naphthol attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride.
Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons move to the carbonyl oxygen, forming a negatively charged tetrahedral intermediate.
Collapse of Intermediate: The intermediate is unstable and collapses. The carbonyl double bond is reformed by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.
Deprotonation: A weak base, such as pyridine, which is often used as the solvent, removes the proton from the oxonium ion to yield the final ester product, this compound, and pyridinium (B92312) chloride. wikipedia.org
Mechanism of Acid-Catalyzed Direct Esterification (Fischer Esterification): This mechanism applies to the direct reaction between 2-naphthol and 3,5-dinitrobenzoic acid, as seen in the green, microwave-assisted method. hansshodhsudha.com
Protonation of Carbonyl: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of 3,5-dinitrobenzoic acid, making the carbonyl carbon significantly more electrophilic.
Nucleophilic Attack: The hydroxyl oxygen of 2-naphthol acts as a nucleophile, attacking the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).
Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated carbonyl of the resulting ester is deprotonated by a base (like the HSO₄⁻ ion or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product. This reaction is reversible. hansshodhsudha.com
Table 2: Key Mechanistic Steps in Esterification Pathways
| Pathway | Activation Step | Nucleophile | Key Intermediate | Leaving Group |
| Via Acid Chloride | Conversion of -COOH to -COCl | 2-Naphthol | Tetrahedral Alkoxide | Chloride ion (Cl⁻) |
| Fischer Esterification | Protonation of Carbonyl Oxygen | 2-Naphthol | Protonated Tetrahedral Adduct | Water (H₂O) |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Characterization
Spectroscopic techniques are instrumental in determining the structure of new chemical entities. For Naphthalen-2-yl 3,5-dinitrobenzoate (B1224709), a suite of spectroscopic methods was utilized to confirm its identity and shed light on its electronic and vibrational properties. Although the synthesis and characterization have been cited, the specific raw data from these analyses are not widely available in the public domain. nih.govnih.gov The following sections describe the application of these techniques to the structural confirmation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would have been crucial in confirming the successful synthesis of Naphthalen-2-yl 3,5-dinitrobenzoate.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected spectrum would show distinct signals for the protons on the naphthalene (B1677914) ring system and the dinitrobenzoate moiety. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (singlets, doublets, triplets, etc.) would reveal the connectivity of the atoms.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, ester carbonyl).
While the exact chemical shifts (δ) and coupling constants (J) are not publicly available, a representative table of expected NMR data is presented below.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |
| ¹H | 9.0 - 9.5 | m | Protons on the dinitrobenzoate ring |
| ¹H | 7.5 - 8.5 | m | Protons on the naphthalene ring |
| ¹³C | ~163 | s | Ester carbonyl carbon |
| ¹³C | 148 - 150 | s | Carbons attached to nitro groups |
| ¹³C | 120 - 140 | d | Aromatic carbons (CH) |
| ¹³C | 110 - 135 | s | Quaternary aromatic carbons |
Note: This table is a generalized representation. Actual chemical shifts and multiplicities would need to be determined from experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as the ester linkage and the nitro groups.
The characteristic absorption bands in the IR spectrum would provide clear evidence for the structure of the compound. The presence of a strong absorption band around 1730-1750 cm⁻¹ would indicate the C=O stretching of the ester group. Additionally, strong symmetric and asymmetric stretching vibrations for the nitro groups (NO₂) would be expected to appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The spectrum would also show characteristic absorptions for the aromatic C-H and C=C bonds of the naphthalene and benzoate (B1203000) rings.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Stretch |
| C=O (Ester) | 1730 - 1750 | Stretch |
| Aromatic C=C | 1400 - 1600 | Stretch |
| N=O (Nitro) | 1500 - 1570 (asymmetric), 1300 - 1370 (symmetric) | Stretch |
| C-O (Ester) | 1000 - 1300 | Stretch |
Note: This table provides typical ranges for the indicated functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the naphthalen-2-ol and 3,5-dinitrobenzoyl moieties. This fragmentation provides further confirmation of the compound's structure.
Table 3: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result | Information Obtained |
| Molecular Formula | C₁₇H₁₀N₂O₆ | Confirmed by HRMS |
| Molecular Weight | 338.27 g/mol | Determined from the molecular ion peak |
| Major Fragments | [C₁₀H₇O]⁺, [C₇H₃N₂O₅]⁺ | Structural confirmation from fragmentation pattern |
Note: The fragmentation pattern is a prediction and would need to be confirmed by experimental data.
UV-Visible Spectroscopy for Electronic Transition Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected due to the presence of extensive conjugation in the aromatic rings and the nitro groups. The spectrum would likely show strong absorptions in the UV region, corresponding to π→π* transitions within the naphthalene and dinitrobenzoate systems.
X-ray Diffraction Analysis
While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray diffraction provides the definitive solid-state structure.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
The process involves growing a suitable single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. While it has been reported that such characterization was performed, the specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not publicly available in the searched literature. nih.govnih.gov
Table 4: Representative Crystallographic Data for this compound
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry of the crystal lattice |
| a, b, c (Å) | The lengths of the unit cell axes |
| α, β, γ (°) | The angles of the unit cell |
| Z | The number of molecules per unit cell |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Note: This table outlines the type of data obtained from an SCXRD experiment; specific values for this compound are not available in the reviewed sources.
Crystallographic Refinement and Data Interpretation
For analogous compounds, single-crystal X-ray diffraction is the definitive method for determining the molecular structure. The process begins with growing a suitable single crystal, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.
The collected data is then processed to determine the unit cell dimensions and space group. The structure is typically solved using direct methods, which provide an initial model of the electron density distribution. This model is then refined using full-matrix least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor, with a lower value indicating a better fit. For instance, the structure of ethyl 3,5-dinitrobenzoate was refined to an R-factor of 0.061 for 1299 observed reflections. rsc.org
The interpretation of the refined data provides precise information on bond lengths, bond angles, and torsion angles within the molecule. It also reveals the arrangement of molecules within the crystal lattice and any intermolecular interactions that may be present.
Below is a representative table of crystallographic data that would be expected for a compound like this compound, based on data from similar structures like ethyl 3,5-dinitrobenzoate. rsc.org
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~13.8 |
| b (Å) | ~4.8 |
| c (Å) | ~18.4 |
| β (°) | ~119.6 |
| Z | 4 |
| Radiation | Cu Kα |
| Refinement method | Full-matrix least-squares on F² |
Analysis of Conformational Features within the Crystal Lattice
The analysis of the crystal structure of related 3,5-dinitrobenzoate esters reveals key conformational features. A significant aspect is the relative orientation of the ester group and the two nitro groups with respect to the benzene (B151609) ring.
In the case of ethyl 3,5-dinitrobenzoate, the carboxyl group is rotated out of the aromatic ring plane by a small angle of 2°. rsc.org The two nitro groups are also twisted out of the plane of the benzene ring, with dihedral angles of approximately 2° and 11°. rsc.org Similarly, in isobutyl 3,5-dinitrobenzoate, the nitro groups exhibit dihedral angles of 9.4° and 10.3° with the benzene ring. researchgate.net This slight non-planarity is a common feature in such substituted benzene rings and is a result of steric and electronic effects.
For this compound, it is expected that the naphthalene ring system itself would be largely planar. The dihedral angle between the plane of the 3,5-dinitrophenyl ring and the naphthalene ring system would be a critical conformational parameter. This angle would be influenced by the steric hindrance between the two aromatic systems and the electronic interactions through the ester linkage. The packing of molecules in the crystal lattice would likely be governed by a combination of van der Waals forces and potentially weak C-H···O hydrogen bonds, as observed in the crystal structure of isobutyl 3,5-dinitrobenzoate. researchgate.net
Complementary Analytical Methodologies
To complement the structural data obtained from crystallography, other analytical techniques are employed to confirm the elemental composition and purity of the compound.
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For this compound, with the chemical formula C₁₇H₁₀N₂O₆, the theoretical elemental composition can be calculated. This calculated composition is then compared with the experimental values obtained from an elemental analyzer. A close agreement between the theoretical and experimental values provides strong evidence for the compound's identity and purity. While specific experimental data for this compound was not found in the search, a study on its synthesis and characterization mentions its preparation, implying such verification would have been performed. frontiersin.org
The theoretical elemental composition of this compound is presented in the table below.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 17 | 204.187 | 57.64 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 2.85 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 7.91 |
| Oxygen | O | 15.999 | 6 | 95.994 | 27.11 |
| Total | 338.275 | 100.00 |
Computational and Theoretical Investigations of Naphthalen 2 Yl 3,5 Dinitrobenzoate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Naphthalen-2-yl 3,5-dinitrobenzoate (B1224709), DFT studies would be instrumental in understanding its reactivity, stability, and intermolecular interactions. However, specific DFT data for this compound are not available in the reviewed literature. The following subsections outline the types of analyses that would be beneficial.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally suggests higher reactivity. For Naphthalen-2-yl 3,5-dinitrobenzoate, a detailed analysis of the HOMO and LUMO energy levels and their distribution across the molecule would elucidate the regions susceptible to electrophilic and nucleophilic attack. Such information is vital for predicting its behavior in chemical reactions.
Geometrical Optimization and Vibrational Frequency Analysis
Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. This optimized geometry is the foundation for calculating other molecular properties. Following optimization, vibrational frequency analysis can be performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. For this compound, this analysis would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of its molecular architecture.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would highlight the electronegative oxygen atoms of the nitro and ester groups as regions of negative potential, while the hydrogen atoms and parts of the aromatic rings would likely show positive potential. This information is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and stacking interactions.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for quantifying delocalization effects and hyperconjugative interactions. For this compound, NBO analysis could reveal the extent of electron delocalization from the naphthalene (B1677914) and dinitrobenzoate rings and the nature of the interactions between the donor and acceptor parts of the molecule. This would offer a deeper understanding of its electronic stability and reactivity.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational changes, diffusion, and interactions of a molecule in different environments, such as in solution or in a biological system. For this compound, MD simulations could be employed to study its interactions with solvents, its aggregation behavior, or its binding to a biological target. Such studies would be particularly relevant if the compound is being investigated for applications in materials science or pharmacology. However, no specific MD simulation studies for this compound have been reported in the available literature.
Conformational Sampling and Trajectory Analysis
To understand the dynamic stability and conformational behavior of this compound when interacting with its biological target, acetylcholinesterase, molecular dynamics (MD) simulations are employed. While specific detailed results such as Root Mean Square Deviation (RMSD) plots for the protein-ligand complex are not publicly available, studies have reported the use of 50-nanosecond (ns) MD simulations. dntb.gov.uaresearchgate.net These simulations are crucial for observing the conformational changes of both the ligand and the protein over time, providing insights into the stability of the binding pose predicted by molecular docking. The trajectory from such simulations allows for the analysis of the complex's structural evolution, ensuring that the predicted interactions are maintained in a dynamic environment.
Binding Free Energy Calculations (e.g., MMGBSA)
The Molecular Mechanics/Generalized Born Surface Area (MM/PBSA) method is a widely used approach to estimate the binding free energy of a ligand to its receptor. researchgate.net This calculation provides a more quantitative measure of the binding affinity than docking scores alone. For this compound, MM/PBSA calculations have been performed to assess its binding to acetylcholinesterase. dntb.gov.uaresearchgate.net These calculations are instrumental in confirming the stability of the complex and providing a theoretical basis for the compound's inhibitory potential.
Molecular Docking Studies and Binding Pose Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. gcuf.edu.pk In the case of this compound, extensive in silico analysis, including molecular docking, identified its promising binding with the acetylcholinesterase enzyme. dntb.gov.uanih.gov These studies are critical in the initial stages of drug discovery to screen large libraries of compounds and identify potential hits. The docking results for this compound highlighted its potential as an AChE inhibitor, which was subsequently confirmed by in vitro and in vivo evaluations. dntb.gov.ua
Exploration of Molecular Recognition and Interaction Profiles
The efficacy of a ligand is determined by its specific interactions with the amino acid residues within the binding site of the target protein. For this compound, its binding to the active site of acetylcholinesterase is a key area of investigation. dntb.gov.ua The active site of AChE features a narrow gorge with aromatic residues that guide the substrate to the catalytic triad. gcuf.edu.pk Computational analyses aim to identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the naphthalene and dinitrobenzoate moieties of the ligand and the amino acids of AChE. Understanding this interaction profile is crucial for explaining the compound's inhibitory mechanism and for guiding further structural modifications to enhance potency.
In Silico Screening and Rational Compound Design Principles
The identification of this compound as a potential AChE inhibitor is a direct outcome of in silico screening and rational drug design principles. dntb.gov.uanih.gov This approach involves the computational screening of compound libraries to select candidates with a high probability of being active against a specific biological target. mdpi.com The selection of the naphthalene scaffold is based on its prevalence in various biologically active compounds and its suitability for chemical modification. mdpi.comfrontiersin.org The principles of rational design involve leveraging knowledge of the target's binding site to design molecules with complementary chemical features that can lead to strong and specific binding. The discovery of this compound exemplifies the power of these in silico methods in accelerating the drug discovery process. dntb.gov.ua
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Derivatization Strategies and Synthetic Modifications of Naphthalen 2 Yl 3,5 Dinitrobenzoate
Synthesis of Analogues with Modified Naphthalene (B1677914) Scaffolds
The synthesis of analogues featuring a modified naphthalene core primarily involves the preparation of substituted 2-naphthols, which can then be esterified with 3,5-dinitrobenzoyl chloride. A variety of synthetic methods can be employed to introduce substituents onto the naphthalene ring, thereby allowing for a systematic investigation of structure-activity relationships.
One common approach is the electrophilic cyclization of arene-containing propargylic alcohols, which can yield a wide range of substituted naphthalenes under mild conditions. This method is versatile and accommodates various functional groups. For instance, starting from appropriately substituted aryl propargylic alcohols, one can introduce substituents at various positions on the naphthalene ring. The resulting substituted 2-naphthols can then be reacted with 3,5-dinitrobenzoyl chloride to produce the desired analogues of naphthalen-2-yl 3,5-dinitrobenzoate (B1224709).
Another established method for preparing substituted 2-naphthols is the sulfonation of naphthalene followed by alkali fusion. youtube.com For example, the sulfonation of naphthalene at high temperatures predominantly yields naphthalene-2-sulfonic acid, which upon fusion with potassium hydroxide (B78521), produces 2-naphthol (B1666908). youtube.com By starting with substituted naphthalenes, a variety of substituted 2-naphthols can be accessed.
Furthermore, modern synthetic methodologies provide access to a diverse array of substituted naphthalenes that can be converted to the corresponding 2-naphthols. These methods include transition metal-catalyzed cross-coupling reactions and cycloaddition reactions. csir.co.za
The general synthetic route to analogues with modified naphthalene scaffolds is depicted below:
Scheme 1: General Synthesis of Naphthalen-2-yl 3,5-Dinitrobenzoate Analogues with Modified Naphthalene Scaffolds
Table 1: Examples of Substituted 2-Naphthols for Analogue Synthesis
| Starting Material (Substituted Naphthalene) | Potential Substituted 2-Naphthol |
| 6-Bromo-2-methoxynaphthalene | 6-Bromo-2-naphthol |
| 2-Methoxynaphthalene | 2-Naphthol youtube.com |
| Naphthalene-2-sulfonic acid | 2-Naphthol youtube.com |
This table presents potential starting materials for the synthesis of modified 2-naphthols, which are key intermediates for the desired analogues.
Synthesis of Analogues with Varied Dinitrobenzoate Moieties
A key example of such a variation is the synthesis of naphthalen-2-yl 2-chloro-5-nitrobenzoate. hansshodhsudha.commdpi.com This analogue was prepared as part of a study to explore the toxicity profile of related compounds. The synthesis would involve the reaction of 2-naphthol with 2-chloro-5-nitrobenzoyl chloride in the presence of a suitable base.
The Schotten-Baumann reaction is a classic and effective method for this type of esterification. egyankosh.ac.in It involves the reaction of an alcohol (in this case, 2-naphthol) with an acyl chloride (a substituted benzoyl chloride) in the presence of a base, typically aqueous sodium hydroxide. egyankosh.ac.in This method is broadly applicable for the synthesis of a wide range of 2-naphthyl esters.
A greener alternative for the synthesis of dinitrobenzoate esters involves the direct reaction of the alcohol with the corresponding carboxylic acid under microwave irradiation in the presence of a catalytic amount of acid. hansshodhsudha.comresearchgate.net This method avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride for the preparation of the acyl chloride. hansshodhsudha.comresearchgate.net
Table 2: Examples of Analogues with Varied Benzoate (B1203000) Moieties
| Naphthyl Component | Acid Chloride/Carboxylic Acid | Resulting Analogue |
| 2-Naphthol | 2-Chloro-5-nitrobenzoyl chloride | Naphthalen-2-yl 2-chloro-5-nitrobenzoate hansshodhsudha.commdpi.com |
| 2-Naphthol | Benzoyl chloride | 2-Naphthyl benzoate egyankosh.ac.in |
| 2-Naphthol | 3,5-Dinitrobenzoic acid (microwave) | This compound hansshodhsudha.comresearchgate.net |
This interactive table showcases examples of how varying the acid chloride or carboxylic acid in the reaction with 2-naphthol leads to different analogues.
Development of Hybrid Molecular Architectures Incorporating Naphthalene and Dinitrobenzoate Units
The creation of hybrid molecules, where the this compound core is covalently linked to other molecular entities, represents a sophisticated derivatization strategy. This approach aims to combine the properties of the parent molecule with those of the appended unit, potentially leading to novel functionalities.
While the current scientific literature does not provide specific examples of hybrid molecular architectures directly incorporating the this compound unit, the principles for their design and synthesis can be inferred from related research on other naphthalene-based hybrids. For instance, the synthesis of naphthalene-chalcone hybrids has been reported, where a naphthalene ring is linked to a chalcone (B49325) moiety. rsc.org These hybrids have been investigated for their potential biological activities. rsc.org
A hypothetical approach to constructing a hybrid molecule based on this compound could involve introducing a reactive functional group onto either the naphthalene or the dinitrobenzoate ring. This functional group could then be used to couple the molecule to another molecular fragment. For example, an amino-substituted naphthalen-2-ol could be esterified with 3,5-dinitrobenzoyl chloride, and the resulting amino group could be further functionalized.
The development of such hybrid architectures is a promising area for future research, with potential applications in areas such as targeted drug delivery, bivalent inhibitors, and functional materials.
Functionalization for Specific Intermolecular Interactions and Supramolecular Assembly
The strategic functionalization of this compound can be employed to control its self-assembly into well-defined supramolecular structures. This is achieved by introducing functional groups that can participate in specific and directional intermolecular interactions, such as hydrogen bonding and π-π stacking.
The principles of supramolecular assembly are well-illustrated in studies involving naphthalene-diimide (NDI) derivatives. rsc.orgthieme-connect.denih.gov These molecules have been shown to self-assemble into various structures, including nanotubes and gels, driven by a combination of hydrogen bonding and π-π interactions. nih.gov For example, the introduction of amine or amide groups into the NDI core can promote the formation of extended hydrogen-bonded networks, which in turn guide the stacking of the aromatic cores. rsc.orgnih.gov
Similar strategies could be applied to this compound. For instance, introducing hydroxyl or amino groups onto the naphthalene ring would provide sites for hydrogen bonding. The electron-deficient dinitroaromatic ring and the electron-rich naphthalene ring are predisposed to engage in π-π stacking interactions. By carefully positioning functional groups, it may be possible to direct the formation of specific supramolecular architectures with desired properties.
The analysis of intermolecular interactions in the crystalline state is crucial for understanding and predicting the solid-state packing of these molecules. mdpi.comrsc.orgexlibrisgroup.com Computational tools can be used to calculate intermolecular interaction energies, which can be broken down into electrostatic, polarization, dispersion, and repulsion components. nih.gov This information can guide the rational design of functionalized analogues with predictable crystal packing and, consequently, desired material properties.
Table 3: Potential Functional Groups for Directing Supramolecular Assembly
| Functional Group | Type of Interaction | Potential Location of Functionalization |
| -OH, -NH2, -COOH | Hydrogen Bonding | Naphthalene scaffold |
| Pyridyl | Hydrogen Bonding, Metal Coordination | Naphthalene or Benzoate moiety |
| Long Alkyl Chains | van der Waals Interactions | Naphthalene or Benzoate moiety |
This table outlines potential functional groups that could be introduced to the this compound scaffold to promote specific intermolecular interactions and guide supramolecular assembly.
Supramolecular Chemistry and Crystal Engineering of Naphthalen 2 Yl 3,5 Dinitrobenzoate Analogues
Analysis of Noncovalent Interactions in Solid-State Structures
The solid-state architecture of Naphthalen-2-yl 3,5-dinitrobenzoate (B1224709) analogues is heavily influenced by a variety of noncovalent interactions. These forces, though individually weak, collectively provide the stability for the formation of ordered crystalline lattices. The electron-deficient dinitrobenzoate ring and the electron-rich naphthalene (B1677914) system create a unique electronic environment conducive to multiple interaction types.
Hydrogen Bonding Networks (N–H···O, C–H···O, O–H···O)
While Naphthalen-2-yl 3,5-dinitrobenzoate itself lacks strong hydrogen bond donors like O-H or N-H, its analogues, particularly in co-crystals or salts, demonstrate extensive hydrogen bonding. The oxygen atoms of the nitro groups and the carbonyl group are effective hydrogen bond acceptors.
In the hydrated salt of a related compound, 2-aminothiazolium 3,5-dinitrobenzoate, a complex network of hydrogen bonds is crucial for its structure. nih.gov Here, proton transfer from the 3,5-dinitrobenzoic acid to the aminothiazole creates N–H⁺ donors, which form strong N–H···O hydrogen bonds with the carboxylate oxygen atoms, resulting in a primary heterodimeric R²₂(8) ring motif. nih.gov Furthermore, lattice water molecules act as bridges, participating in both donating and accepting hydrogen bonds (O–H···O) to link the primary units into larger tetrameric and hexameric assemblies. nih.gov
π-π Stacking Interactions and Aromatic Interactions
π-π stacking is a significant stabilizing force in aromatic compounds, arising from the interaction between electron-rich and electron-poor π-systems. mappingignorance.org The structure of this compound is ideal for such interactions, featuring the electron-rich naphthalene ring and the severely electron-deficient 3,5-dinitrobenzoate ring. This arrangement facilitates donor-acceptor type π-π stacking, which is generally stronger than interactions between identical aromatic rings. nih.govrsc.org
In these stacks, molecules arrange in parallel, offset geometries to maximize attraction and minimize repulsion. The interaction energy of such stacking can be substantial, on the order of a strong hydrogen bond. nih.gov However, the specific geometry can be influenced by other competing interactions. In a study of a europium-cadmium complex with 3,5-dinitrobenzoate anions, the aromatic anion was not involved in π-π interactions with the other ligands, demonstrating that the crystalline environment dictates which interactions predominate. mdpi.com
In addition to direct π-π stacking, other aromatic interactions like C–H···π interactions are also observed. In these cases, a C-H bond points towards the face of an aromatic ring. Such interactions have been noted in the crystal packing of related naphthalene esters, linking molecular dimers into a larger assembly. mdpi.com
Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, providing a detailed picture of intermolecular contacts.
In studies of analogues, Hirshfeld analysis reveals the dominant role of specific interactions. For 2-aminothiazolium 3,5-dinitrobenzoate monohydrate, the analysis confirms the importance of hydrogen bonding. nih.gov The 2D fingerprint plot, which is a histogram of dᵢ versus dₑ, shows that O···H/H···O interactions are the most significant, accounting for a large percentage of the close contacts. nih.gov Prominent red spots on the dₙₒᵣₘ map for this compound highlight the strong O–H···O and N–H···O hydrogen bonds. nih.gov
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 42.3 |
| C···H/H···C | 40.3 |
| O···H/H···O | 15.7 |
This type of quantitative data is invaluable for crystal engineering, as it allows for a precise understanding of the forces that can be tuned to achieve desired crystal structures.
Crystal Packing Motifs and Formation of Supramolecular Assemblies
The interplay of the noncovalent interactions described above leads to the formation of specific, repeating patterns known as crystal packing motifs. These motifs are the building blocks of the larger supramolecular assembly.
In the case of 2-aminothiazolium 3,5-dinitrobenzoate, the fundamental motif is a heterodimeric R²₂(8) ring formed by N–H···O hydrogen bonds between the cation and anion. nih.gov These primary units are then linked by water molecules through further hydrogen bonds, creating larger tetrameric and hexameric motifs. nih.gov These, in turn, propagate into chains that are cross-linked by C–H···O contacts to generate a stable three-dimensional network. nih.gov
In other structures, like that of a different naphthalen-2-yl ester, the primary motif is a dimer formed through bifurcated hydrogen bonds. mdpi.com These dimers are then linked into a larger network by additional C–H···O and C–H···π interactions. mdpi.com The specific nature of the functional groups on the molecular building blocks dictates which motifs are favored, leading to vastly different supramolecular architectures. The combination of strong, directional hydrogen bonds and weaker, less directional forces like π-stacking and van der Waals interactions allows for the construction of complex and stable crystal lattices. mdpi.com
Influence of Crystallization Conditions on Polymorphism and Crystal Habit
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical consideration in materials science and pharmaceuticals. The specific polymorph obtained can be highly dependent on the crystallization conditions, such as the choice of solvent, temperature, and rate of cooling. These conditions can influence which intermolecular interactions dominate during nucleation and crystal growth.
Studies on phytosterol esters, for example, show that the degree of unsaturation in the ester chain influences the subcell packing and the formation of metastable phases during cooling. mdpi.com Saturated esters tend to form a more ordered β' subcell packing, while an unsaturated analogue favors a less dense hexagonal α polymorph to accommodate the steric hindrance of the double bond. mdpi.com This principle applies to compounds like this compound, where different solvents could mediate the formation of different hydrogen bonding or π-stacking motifs, leading to distinct polymorphs.
The crystal habit, or the external shape of a crystal, is also influenced by these conditions. Rapid crystallization from a supersaturated solution might lead to small, needle-like crystals, whereas slow evaporation from a dilute solution could yield larger, well-defined block-like crystals. The interactions between the solvent and specific crystal faces can inhibit or promote growth in certain directions, thereby altering the crystal's final shape. For this compound, crystallizing from solvents of varying polarity could lead to different polymorphs with distinct physical properties, such as melting point and solubility.
Potential Applications in Functional Materials Research
Exploration as Building Blocks for Advanced Materials
The intrinsic properties of the naphthalene (B1677914) and dinitrobenzoate components of Naphthalen-2-yl 3,5-dinitrobenzoate (B1224709) make it a promising candidate as a fundamental building block for a variety of advanced materials. Naphthalene derivatives are well-regarded for their inherent thermal and chemical stability, along with their advantageous electronic and photophysical characteristics. gatech.edunih.gov These attributes are crucial for the creation of durable and high-performance materials.
The synthesis of Naphthalen-2-yl 3,5-dinitrobenzoate involves the esterification of 2-naphthol (B1666908) with 3,5-dinitrobenzoyl chloride. This synthetic route is adaptable, allowing for potential modifications of the core structure to fine-tune the material's properties for specific applications. For instance, the introduction of different functional groups onto the naphthalene ring or the modification of the dinitrobenzoate moiety could systematically alter the electronic, optical, and self-assembly behavior of the resulting materials.
The rigid, planar structure of the naphthalene unit, coupled with the potential for strong intermolecular interactions such as π-π stacking and hydrogen bonding (facilitated by the nitro groups), provides a framework for creating highly ordered systems. This ordered arrangement at the molecular level is a key factor in determining the macroscopic properties of a material, including its mechanical strength, thermal stability, and charge transport capabilities.
A summary of relevant properties for the constituent parts of the molecule is presented below:
| Component | Key Properties | Potential Contribution to Advanced Materials |
| Naphthalene | Rigidity, Planarity, High thermal and chemical stability, Photoluminescence, Good charge carrier mobility gatech.edunih.govtandfonline.comresearchgate.net | Structural scaffold, Enhanced durability, Optical and electronic functionality |
| 3,5-Dinitrobenzoate | Strong electron-withdrawing nature, Potential for hydrogen bonding, Charge-transfer complex formation rsc.orgmdpi.com | Modulation of electronic properties, Directional self-assembly, Environmental sensitivity |
Role in Organic Electronics and Optoelectronic Devices
The field of organic electronics is continually searching for new materials that offer improved performance and processability. Naphthalene derivatives have already demonstrated significant promise in this area, serving as active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.eduacs.org The favorable charge-carrier mobility and high fluorescence quantum yields of many naphthalene-based materials are key to their utility. nih.gov
This compound, with its donor-acceptor (D-A) type structure, where the naphthalene can act as an electron donor and the dinitrobenzoate as an electron acceptor, is a particularly interesting candidate for organic electronic applications. This intramolecular charge transfer character can lead to a smaller energy bandgap, which is beneficial for applications in organic photovoltaics and as emitters in OLEDs.
The electronic properties of naphthalene derivatives can be experimentally and theoretically determined, with studies showing that the molecular structure and packing in the solid state are critical for charge transport. tandfonline.comresearchgate.net The presence of the bulky and electron-withdrawing dinitrobenzoate group in this compound would significantly influence the molecular packing and, consequently, the charge transport properties. While direct experimental data for this specific compound's mobility is not yet available, the general properties of related compounds suggest its potential.
| Potential Application | Rationale based on Molecular Structure |
| Organic Field-Effect Transistors (OFETs) | The planar naphthalene core facilitates π-orbital overlap, which is essential for efficient charge transport. The dinitro groups could influence the type of charge carrier (n-type or p-type). |
| Organic Light-Emitting Diodes (OLEDs) | The naphthalene moiety is a known fluorophore. The D-A nature of the molecule could be tuned to achieve emission in the visible spectrum. |
| Organic Photovoltaics (OPVs) | The intramolecular charge transfer could enhance light absorption in the solar spectrum, a crucial property for photovoltaic materials. |
Design of Responsive Materials Based on this compound Structure
Stimuli-responsive or "smart" materials that change their properties in response to external triggers such as light, heat, or chemical analytes are at the forefront of materials science research. The dinitroaromatic component of this compound makes it a prime candidate for the design of such materials. Nitroaromatic compounds are known to be sensitive to their environment, and this sensitivity can be harnessed to create responsive systems. rsc.org
For instance, the strong electron-accepting nature of the dinitrobenzoate moiety can lead to the formation of charge-transfer complexes with electron-donating molecules. This interaction can result in a distinct color change, forming the basis for colorimetric sensors. Furthermore, the luminescence of the naphthalene group can be quenched by the nitro groups through intramolecular photoinduced electron transfer. This quenching efficiency could be modulated by external stimuli, leading to "turn-on" or "turn-off" fluorescent sensors. Research on other nitro-compounds has shown that intense luminescence and stimuli-responsive behavior can be achieved. rsc.org
The potential for solvatochromism, thermochromism, and mechanochromism, where the material's color or fluorescence changes with solvent polarity, temperature, or mechanical force, respectively, is also a promising avenue of exploration for materials based on the this compound scaffold.
Investigation as Components in Supramolecular Gels or Frameworks
Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes a solvent. nih.gov The formation of these gels is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov this compound possesses several features that make it an attractive candidate for the development of supramolecular gels.
The planar and aromatic nature of the naphthalene unit provides a strong driving force for self-assembly through π-π stacking interactions. researchgate.net The nitro groups can participate in hydrogen bonding and dipole-dipole interactions, further guiding the assembly process and enhancing the stability of the gel network. The ester linkage provides a degree of conformational flexibility that can be crucial for the formation of the entangled fibrous networks characteristic of supramolecular gels.
By rationally designing derivatives of this compound, it may be possible to create gels with tailored properties. For example, the introduction of long alkyl chains could enhance solubility in organic solvents and promote the formation of organogels. The incorporation of specific recognition sites could lead to the development of gels that respond to the presence of certain ions or molecules. Supramolecular gels based on naphthalene moieties have been shown to have interesting applications, including sensing. researchgate.netnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Methodologies
While the synthesis of Naphthalen-2-yl 3,5-dinitrobenzoate (B1224709) has been previously accomplished, there is considerable scope for the development of more efficient and sustainable synthetic routes. nih.gov Current methods for creating similar dinitrobenzoate esters, such as the synthesis of Methyl 2-methyl-3,5-dinitrobenzoate, often involve classical approaches like refluxing with a strong acid catalyst like H₂SO₄. nih.gov
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better reproducibility, scalability, and safety, which is particularly relevant when working with nitrated compounds.
Green Catalysis: Investigating the use of solid acid catalysts or enzyme-based catalysis could lead to more environmentally friendly processes by avoiding corrosive mineral acids and facilitating easier product purification.
Solvent-Free Reactions: Exploring mechanochemical synthesis or reactions under solvent-free conditions would align with the principles of green chemistry by reducing volatile organic compound (VOC) emissions. youtube.com
Table 1: Comparison of Synthetic Methodologies for Dinitrobenzoate Esters
| Parameter | Conventional Method (e.g., Reflux) | Proposed Novel Methodologies | Potential Advantages |
|---|---|---|---|
| Catalyst | Concentrated H₂SO₄ nih.gov | Solid acid catalysts, Enzymes | Reusability, lower corrosivity, milder conditions |
| Energy Input | Prolonged heating (reflux) | Microwave irradiation, Sonication | Reduced reaction time, energy efficiency |
| Solvent | Methanol (B129727), Chloroform nih.gov | Flow chemistry systems, Solvent-free | Reduced waste, enhanced safety, easier purification |
| Reaction Time | Several hours nih.gov | Minutes to < 1 hour | Increased throughput |
| Yield | Variable | Potentially higher and more consistent | Improved process efficiency |
Advanced Spectroscopic and Diffraction Techniques for Characterization
A comprehensive understanding of a molecule's properties begins with its precise structural and electronic characterization. For Naphthalen-2-yl 3,5-dinitrobenzoate, a detailed solid-state structural analysis using single-crystal X-ray diffraction is a critical next step. This technique would provide definitive information on bond lengths, bond angles, and the molecule's conformation. Such studies are routine for related naphthalene (B1677914) and pyrazoline compounds and reveal key structural features. nih.govmdpi.com
Beyond basic structure, advanced techniques can elucidate the subtle non-covalent interactions that govern the compound's behavior in the solid state and in solution.
Hirshfeld Surface Analysis: This computational method, applied successfully to other dinitrobenzoate salts, can be used to visualize and quantify intermolecular interactions such as hydrogen bonds and π-π stacking. nih.gov It can identify dominant interactions responsible for the stability of the crystal lattice.
Two-Dimensional NMR (2D-NMR): Techniques like NOESY and ROESY can confirm the three-dimensional structure in solution and provide insights into conformational dynamics.
Density Functional Theory (DFT) Calculations: Computational studies can complement experimental data by modeling the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are crucial for predicting reactivity and interaction sites.
Table 2: Advanced Characterization Techniques and Their Applications
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, packing arrangement, intermolecular distances. mdpi.com | Defines the exact geometry and solid-state conformation. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts (e.g., O···H, C···H). nih.gov | Elucidates the nature and strength of forces holding the crystal lattice together. |
| 2D-NMR (NOESY, HSQC) | Through-space proton correlations, carbon-proton connectivity. | Determines solution-state conformation and verifies structural assignments. |
| DFT Calculations | Electron density distribution, orbital energies, vibrational frequencies. | Predicts reactivity, electronic properties, and complements spectroscopic data. |
Integration of Machine Learning and AI in Compound Design and Property Prediction
The initial identification of this compound as a molecule of interest was achieved through in silico methods. frontiersin.orgnih.gov This highlights the power of computational approaches and sets the stage for a more profound integration of machine learning (ML) and artificial intelligence (AI).
Future research can leverage these tools not just for initial screening but for a multi-faceted approach to drug discovery and materials science.
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on data from the target compound and its analogues to build robust QSAR models. These models can predict the biological activity or physical properties of newly designed derivatives before they are synthesized.
ADMET Prediction: Advanced computational platforms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds, significantly accelerating the drug development pipeline. researchgate.net
De Novo Design: Generative AI models can be employed to design entirely new molecules based on the structural backbone of this compound, optimized for specific properties such as enhanced binding affinity to a biological target or desired material characteristics.
Table 3: Applications of AI/ML in this compound Research
| Stage | AI/ML Application | Objective |
|---|---|---|
| Lead Optimization | QSAR Modeling | To predict the activity of new derivatives and guide synthetic efforts toward more potent compounds. |
| Preclinical Assessment | ADMET Prediction Models researchgate.net | To computationally assess the likely pharmacological and safety profile of new analogues early in the design phase. |
| New Discovery | Generative Adversarial Networks (GANs) | To design novel molecules with optimized properties based on the core dinitrobenzoate scaffold. |
Exploration of New Supramolecular Architectures and Self-Assembly Processes
Supramolecular chemistry focuses on the organization of molecules through weaker, non-covalent interactions like hydrogen bonding and π-π stacking. youtube.com The structure of this compound—containing an electron-rich naphthalene system, an electron-deficient dinitrobenzoate system, and hydrogen bond acceptors (ester and nitro groups)—makes it an ideal candidate for forming complex supramolecular assemblies.
Unexplored research avenues in this area include:
Co-crystallization: Systematically combining this compound with other molecules (co-formers) could generate novel co-crystals with unique and tunable properties, such as altered solubility or stability.
Host-Guest Chemistry: Investigating its ability to form inclusion complexes with host molecules like cyclodextrins or calixarenes could be a pathway to new drug delivery systems or molecular sensors. researchgate.net The formation of such complexes can be studied thermodynamically to understand the driving forces behind the inclusion. researchgate.net
Self-Assembly: Studying the spontaneous self-assembly of the molecule in different solvent systems could reveal the formation of higher-order structures like nanofibers, gels, or vesicles, opening doors to new biomaterials or nanomaterials. The intricate hydrogen-bonded networks observed in related dinitrobenzoate salts provide a precedent for the rich structural possibilities. nih.gov
Table 4: Potential Supramolecular Systems for Investigation
| Supramolecular System | Interacting Components | Potential Application |
|---|---|---|
| Co-crystals | This compound + a complementary co-former | Modified pharmaceutical properties, new optical materials. |
| Host-Guest Complexes | This compound (guest) + Cyclodextrin (host) researchgate.net | Controlled-release drug delivery, enhanced solubility. |
| Self-Assembled Nanostructures | this compound molecules | Scaffolds for tissue engineering, stimuli-responsive materials. |
Investigation of this compound in Catalyst Design
The unique electronic features of this compound suggest its potential utility in the field of catalysis. Research in this domain can proceed in two main directions.
The Compound as a Catalyst or Ligand: The electron-deficient dinitro-substituted ring could participate in charge-transfer interactions, potentially enabling the molecule to act as an organocatalyst in certain reactions. Furthermore, the oxygen atoms could coordinate to metal centers, making the molecule a ligand for creating new metal-organic catalysts.
Catalytic Modification of the Compound: The two nitro groups are highly versatile functional handles. Research into their selective catalytic reduction is a promising avenue. Studies on the hydrogenation of m-dinitrobenzene have shown that by carefully selecting the catalyst (e.g., Ru-SnOₓ/Al₂O₃) and reaction conditions, it is possible to achieve high selectivity for the mono-reduced product (m-nitroaniline). mdpi.com Applying similar strategies to this compound could selectively reduce one or both nitro groups to amines. This would generate new derivatives with drastically different electronic properties and functional capabilities, which could serve as monomers for polymers or as precursors for other complex molecules.
Table 5: Proposed Catalytic Studies
| Research Focus | Example Reaction | Potential Catalyst System | Outcome/Application |
|---|---|---|---|
| Compound as Ligand | Asymmetric catalysis | Chiral metal complex with the compound as a ligand | Enantioselective synthesis. |
| Catalytic Modification | Selective hydrogenation of one nitro group | Ru-SnOₓ/Al₂O₃, Pt-based catalysts mdpi.com | Synthesis of Naphthalen-2-yl 3-amino-5-nitrobenzoate. |
| Catalytic Modification | Complete hydrogenation of both nitro groups | Pd/C, Raney Nickel | Synthesis of Naphthalen-2-yl 3,5-diaminobenzoate. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
